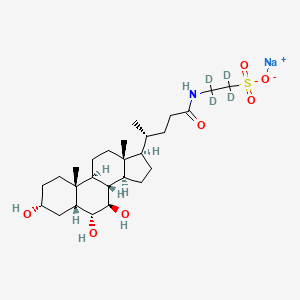

Tauro-omega-muricholic acid-d4 (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tauro- compounds, such as taurocholic acid and tauroursodeoxycholic acid, are bile acids conjugated with taurine. These compounds play a crucial role in the emulsification of fats and are involved in various biological processes. Taurocholic acid, for instance, is a deliquescent yellowish crystalline bile acid that occurs as a sodium salt in the bile of mammals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of tauro-conjugated compounds often involves the conjugation of cholic acid derivatives with taurine. For example, the preparation of tauroursodeoxycholic acid involves adding ursodeoxycholic acid and a phenolic compound into a chloroalkane organic solvent at room temperature, followed by cooling, adding a condensing agent, and reacting at specific temperatures .

Industrial Production Methods

Taurocholic acid is commercially manufactured from cattle bile, a byproduct of the meat-processing industry . This method involves the extraction and purification of the bile acids, followed by their conjugation with taurine.

Analyse Chemischer Reaktionen

Types of Reactions

Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, tauroursodeoxycholic acid has been shown to have antiapoptotic and endoplasmic reticulum stress response dampening effects .

Common Reagents and Conditions

Common reagents used in the reactions of tauro- compounds include condensing agents and organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compounds.

Major Products Formed

The major products formed from the reactions of tauro- compounds include various bile acid derivatives that have significant biological and therapeutic properties. For example, tauroursodeoxycholic acid is used to treat gallstones and is being investigated for other medical conditions .

Wissenschaftliche Forschungsanwendungen

Tauro- compounds have a wide range of scientific research applications:

Wirkmechanismus

Tauro- compounds exert their effects through various mechanisms:

Anti-neuroinflammatory Action: They reduce inflammation in neuronal cells.

Oxidative Stress Reduction: They help in reducing oxidative damage by reactive oxygen species.

Apoptotic Cascade Regulation: They inhibit the apoptotic pathways, protecting cells from programmed cell death.

Mitochondrial Protection: They protect mitochondria from damage and maintain their function.

Chemical Chaperone: They act as chemical chaperones, ensuring the stability and correct folding of proteins.

Vergleich Mit ähnlichen Verbindungen

Tauro- compounds can be compared with other bile acids and their derivatives:

Glyco-conjugated Compounds: These include glycocholate and glycodeoxycholate, which are conjugated with glycine instead of taurine.

Cholic Acid Derivatives: These include deoxycholic acid and chenodeoxycholic acid, which are not conjugated with taurine.

Uniqueness

Tauro- compounds are unique due to their conjugation with taurine, which imparts specific biological properties such as enhanced solubility and specific therapeutic effects .

Similar Compounds

- Glycocholate

- Glycodeoxycholate

- Deoxycholic acid

- Chenodeoxycholic acid

Eigenschaften

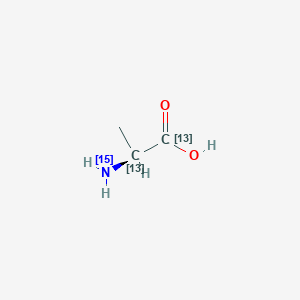

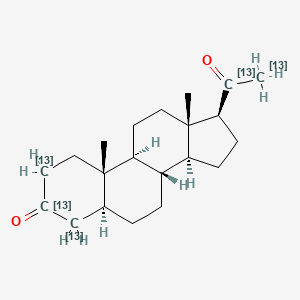

Molekularformel |

C26H44NNaO7S |

|---|---|

Molekulargewicht |

541.7 g/mol |

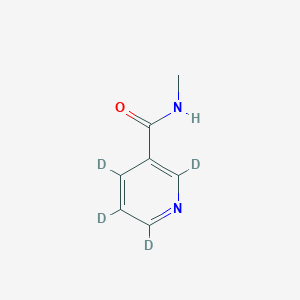

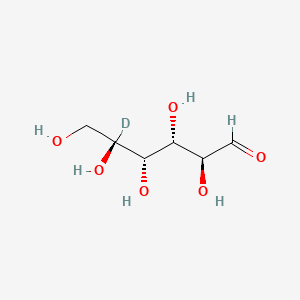

IUPAC-Name |

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2; |

InChI-Schlüssel |

NYXROOLWUZIWRB-YABQXFSGSA-M |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.